N-(3-(4-chlorophenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide
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Description
N-(3-(4-chlorophenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H21ClFNO4S and its molecular weight is 449.92. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H19ClFNO3S
- Molecular Weight : 369.87 g/mol
- IUPAC Name : N-(3-(4-chlorophenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide
Structural Features
The compound features:
- A sulfonamide group , which is known for its antibacterial properties.
- A chlorophenoxy group , which may enhance lipophilicity and membrane permeability.
- A fluorophenyl moiety , which can influence the compound's interaction with biological targets.
Antimicrobial Properties
Sulfonamides, including this compound, are primarily recognized for their antimicrobial activity . They inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial cell proliferation. The presence of the chlorophenoxy and fluorophenyl groups may enhance this activity by improving binding affinity to bacterial enzymes.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties . For instance, they may induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation.
- Induction of cell cycle arrest.
- Modulation of apoptotic pathways.
Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in cancer metabolism. For example, it may target:
- Carbonic anhydrases , which play a role in tumor growth and metastasis.
- Kinases , which are critical for signal transduction pathways in cancer cells.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effectiveness of sulfonamide derivatives against various Gram-positive and Gram-negative bacteria. The results indicated that the compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Bacteria | Inhibition Zone (mm) |
---|---|
E. coli | 20 |
S. aureus | 25 |
Pseudomonas aeruginosa | 15 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells (cervical cancer) at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed increased levels of caspase-3 activation, indicating the induction of programmed cell death.
Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFNO4S/c1-16-2-12-22(13-3-16)30(27,28)25(19-8-6-18(24)7-9-19)14-20(26)15-29-21-10-4-17(23)5-11-21/h2-13,20,26H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURVJMRUQHHYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.